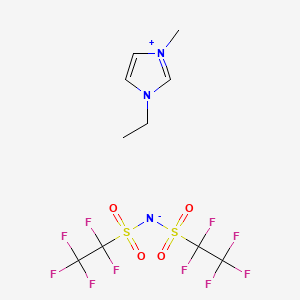

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide

Vue d'ensemble

Description

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility for a variety of substances

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is typically synthesized through a metathesis reaction. The process involves the reaction of 1-ethyl-3-methylimidazolium chloride with lithium bis(pentafluoroethylsulfonyl)imide in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and filtered to obtain the pure ionic liquid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous purification steps are crucial to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions:

Nucleophiles: Such as halides, thiolates, and amines, are commonly used in substitution reactions.

Metal Salts: For complexation reactions, metal salts like palladium chloride or copper sulfate are often employed.

Major Products:

Substituted Imidazolium Salts: Resulting from nucleophilic substitution.

Metal Complexes: Formed through coordination with metal ions.

Applications De Recherche Scientifique

Battery Electrolytes

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is primarily utilized as an electrolyte in various battery systems, including lithium-ion and magnesium-air batteries. Its high ionic conductivity and thermal stability make it suitable for these applications.

- Lithium-Ion Batteries : Research indicates that [EMIM][BETI] can enhance the performance of lithium-ion batteries by improving the electrochemical stability and ionic conductivity when used in conjunction with co-solvents like ethylene carbonate .

- Magnesium-Air Batteries : Studies have shown that this ionic liquid can be effectively used as an electrolyte in magnesium-air batteries, demonstrating improved electrochemical performance compared to traditional electrolytes .

Nanotechnology and Coatings

The unique properties of [EMIM][BETI] allow it to be used in nanotechnology applications, particularly in the development of advanced coatings. Its ability to dissolve various materials makes it a candidate for creating nanocomposites with enhanced mechanical and thermal properties.

Case Study: Coating Applications

A study highlighted the use of [EMIM][BETI] in developing protective coatings that exhibit superior adhesion and corrosion resistance. The ionic liquid's interaction with nanoparticles enhances the overall performance of the coating .

Biocompatibility and Antimicrobial Properties

Recent research has explored the biocompatibility of [EMIM][BETI], particularly its antimicrobial properties. It has been shown to exhibit significant antibacterial activity against pathogens such as Escherichia coli, making it suitable for biomedical applications .

Case Study: Antimicrobial Activity

In a controlled study, [EMIM][BETI] was incorporated into polymeric matrices to assess its antimicrobial efficacy. The results indicated that it retains its antimicrobial properties while being non-toxic to mammalian cells at certain concentrations, suggesting potential for use in medical devices .

Thermal Stability and Safety

The thermal stability of [EMIM][BETI] is crucial for its application in high-temperature environments. Research indicates that while it remains stable up to 280 °C, its reactivity hazard increases significantly beyond this temperature .

Mécanisme D'action

The unique properties of 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide arise from its ionic nature. The imidazolium cation and bis(pentafluoroethylsulfonyl)imide anion interact through electrostatic forces, creating a stable ionic liquid. This compound can disrupt hydrogen bonding networks in other substances, enhancing solubility and reactivity. In catalytic applications, the ionic liquid can stabilize transition states and intermediates, thereby increasing reaction rates and selectivity.

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is compared with other ionic liquids such as:

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its lower viscosity and higher ionic conductivity.

1-Ethyl-3-methylimidazolium tetrafluoroborate: Offers higher thermal stability but lower solubility for certain compounds.

1-Butyl-3-methylimidazolium hexafluorophosphate: Used in similar applications but has different electrochemical properties.

The uniqueness of this compound lies in its balance of thermal stability, solubility, and electrochemical properties, making it a versatile choice for various scientific and industrial applications.

Activité Biologique

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide, commonly abbreviated as [EMIM][BEtI], is an ionic liquid that has garnered attention in various fields, including biochemistry and environmental science. Its unique properties make it a subject of interest for researchers exploring its biological activity, particularly its potential applications in biological purification processes and its interactions with biological systems.

[EMIM][BEtI] is characterized by its high thermal stability and low volatility, which are typical features of ionic liquids. The compound's structure is defined by the 1-ethyl-3-methylimidazolium cation and the bis(pentafluoroethylsulfonyl)imide anion. These properties contribute to its solubility in various solvents and its potential utility in biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 367.36 g/mol |

| Melting Point | -20 °C |

| Density | 1.49 g/cm³ |

| Viscosity | 87 mPa·s at 25 °C |

| Solubility | Miscible with water |

Toxicological Studies

Research indicates that [EMIM][BEtI] exhibits low toxicity levels, making it a safer alternative to traditional organic solvents. A study published in ACS Chemical Biology highlighted its minimal cytotoxic effects on various cell lines, suggesting that it may be suitable for applications involving living cells .

Applications in Biological Purification

- Waste Gas Purification : The compound has been explored for its potential in the biological purification of waste gases, such as engine exhaust. Its ability to dissolve gases like CO2 effectively allows for efficient gas separation processes .

- Biocompatibility : The biocompatibility of [EMIM][BEtI] has been confirmed through various assays, showing that it does not adversely affect cell viability or proliferation .

Case Study 1: Cell Viability Assay

A study conducted on human liver carcinoma cells (HepG2) assessed the cytotoxicity of [EMIM][BEtI]. The results demonstrated that concentrations below 100 mM did not significantly reduce cell viability compared to control groups, indicating a favorable safety profile for potential biomedical applications.

Case Study 2: Gas Absorption Efficiency

In another investigation, [EMIM][BEtI] was evaluated for its efficiency in CO2 absorption from simulated exhaust streams. The ionic liquid showed superior absorption capacity compared to conventional solvents, with a CO2 solubility of approximately 0.75 mol/kg at room temperature .

Mechanistic Insights

The mechanism underlying the biological activity of [EMIM][BEtI] can be attributed to its ionic nature, which facilitates interactions with biomolecules. Its ability to form stable complexes with proteins and enzymes may enhance or inhibit specific biochemical pathways, warranting further investigation into its mechanistic roles.

Interaction with Biomolecules

- Protein Binding : Studies have shown that [EMIM][BEtI] can bind to proteins, potentially altering their conformation and activity.

- Enzyme Activity : Preliminary data suggest that certain enzymatic reactions may be enhanced in the presence of this ionic liquid, although the exact mechanisms remain to be elucidated.

Propriétés

IUPAC Name |

bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C4F10NO4S2/c1-3-8-5-4-7(2)6-8;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHVXIPIDQEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F10N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583641 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-76-2 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216299-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.